molecular formula C18H15N3O2S B2843231 N-[(furan-2-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide CAS No. 897459-17-5

N-[(furan-2-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide

Cat. No.: B2843231
CAS No.: 897459-17-5
M. Wt: 337.4
InChI Key: IBYQBZHKSMJKPR-UHFFFAOYSA-N
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Description

“N-[(furan-2-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide” is a complex organic compound that features a furan ring, an imidazo[2,1-b][1,3]thiazole ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(furan-2-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Attachment of the furan-2-ylmethyl group: This step might involve a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with the imidazo[2,1-b][1,3]thiazole intermediate.

    Introduction of the acetamide group: This can be done through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

“N-[(furan-2-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide” can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazo[2,1-b][1,3]thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Reduced imidazo[2,1-b][1,3]thiazole derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-[(furan-2-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide: can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenyl group on the imidazo[2,1-b][1,3]thiazole ring can enhance its interaction with biological targets, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-17(19-10-15-7-4-8-23-15)9-14-12-24-18-20-16(11-21(14)18)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYQBZHKSMJKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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